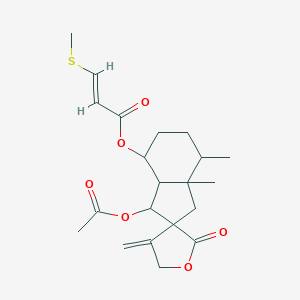
Bakkenolide D
Übersicht
Beschreibung
Bakkenolide D is a chemical compound with the molecular formula C21H28O6S . It has been identified in various plants and has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of Bakkenolide D has been reported in several studies. For instance, a study reported the enantiospecific synthesis of Bakkenolide III, which involved the radical cyclization of an iodoketone intermediate . Another study reported the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Bakkenolide D .Molecular Structure Analysis
The molecular structure of Bakkenolide D has been determined using techniques such as 1H NMR, 13C NMR, DEPT, and HMBC .Chemical Reactions Analysis
The chemical reactions involving Bakkenolide D have been studied using LC-MS/MS. This method was used to assess the pharmacokinetics of Bakkenolide D .Physical And Chemical Properties Analysis
The physical and chemical properties of Bakkenolide D have been reported in various databases such as PubChem .Wissenschaftliche Forschungsanwendungen
Quantitative Determination in Petasites japonicus and Farfugium japonicum
- Application Summary : Bakkenolide D is quantitatively analyzed in different parts of Petasites japonicus and Farfugium japonicum . These plants are native to many East Asian countries and are used in traditional herbal medicine preparations .
- Methods of Application : A gradient HPLC elution system with a mobile phase consisting of water: acetonitrile solution (20:80 to 0:100 for 45 min) was used for the chromatographic separation . The injection volume, flow rate, and UV detection were 10 L, 1 mL/min, and 290 nm, respectively .
- Results : Both species showed the highest amount of bakkenolide D in the roots being 107.203 and 166.103 mg/g for P. japonicas and F. japonicum, respectively . The results show that the roots of both plants are rich in bakkenolide D showing a promising use in the development of nutraceuticals and industrial application of the compound .
Bacterial Neuraminidase Inhibition
- Application Summary : Bakkenolide D is identified as one of the key bioactive compounds responsible for bacterial neuraminidase (NA) inhibition . NA is a major constituent of cell surface glycoproteins and is associated with infectious diseases .
- Methods of Application : The bioactive compounds were isolated using column chromatography, and their chemical structures were revealed using 1H NMR, 13C NMR, DEPT, and HMBC .
- Results : Bakkenolide D exhibited non-competitive inhibition of bacterial neuraminidase . A molecular docking simulation revealed the binding affinity of bakkenolide D to NA and their mechanism of inhibition . Therefore, Petasites japonicus, which contains bakkenolide D, has the potential to be further developed as an antibacterial agent for use against diseases associated with NA .
Anti-Inflammatory Effects
- Application Summary : Bakkenolide D has been found to have anti-inflammatory effects . Petasites japonicus and Farfugium japonicum, which contain Bakkenolide D, have been used in traditional herbal medicine preparations as a remedy for various illnesses and discomforts, including inflammation .
- Methods of Application : The bioactive compounds were isolated using column chromatography, and their chemical structures were revealed using 1H NMR, 13C NMR, DEPT, and HMBC .
- Results : The results show that Bakkenolide D has the potential to be further developed as an anti-inflammatory agent .
Bacterial Neuraminidase Inhibition
- Application Summary : Bakkenolide D is identified as one of the key bioactive compounds responsible for bacterial neuraminidase (NA) inhibition . NA is a major constituent of cell surface glycoproteins and is associated with infectious diseases .
- Methods of Application : The bioactive compounds were isolated using column chromatography, and their chemical structures were revealed using 1H NMR, 13C NMR, DEPT, and HMBC .
- Results : Bakkenolide D exhibited non-competitive inhibition of bacterial neuraminidase . A molecular docking simulation revealed the binding affinity of bakkenolide D to NA and their mechanism of inhibition . Therefore, Petasites japonicus, which contains bakkenolide D, has the potential to be further developed as an antibacterial agent for use against diseases associated with NA .
Eigenschaften
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLMCCRIWZBQO-PDSBHGERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316458 | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12299954 | |
CAS RN |
18456-03-6 | |
| Record name | (-)-Bakkenolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



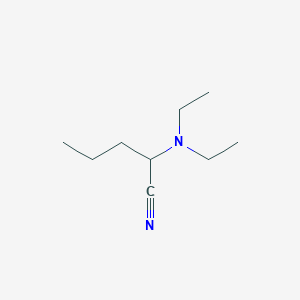
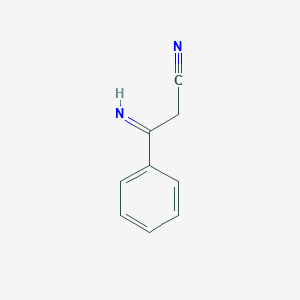
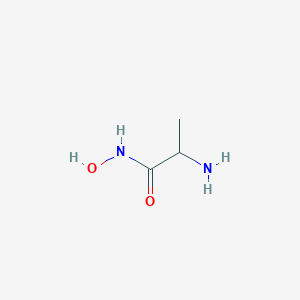
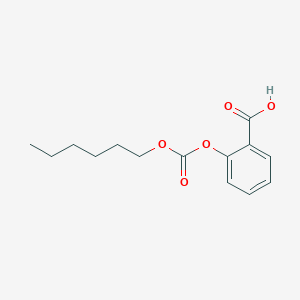
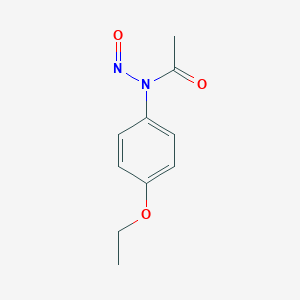
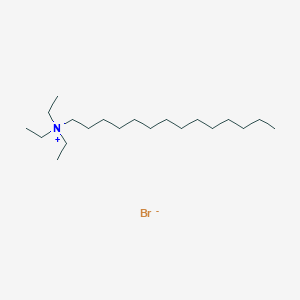
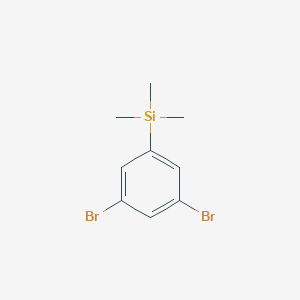
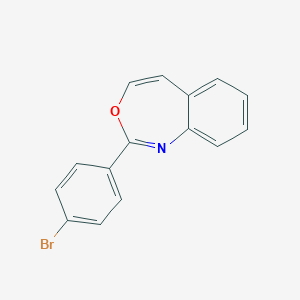
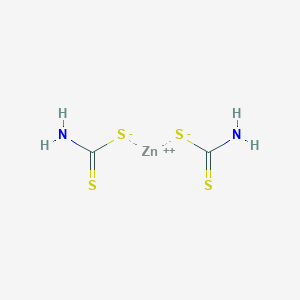
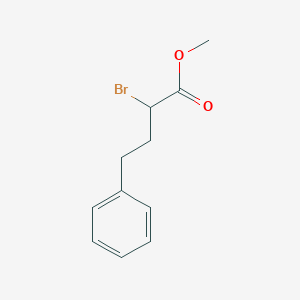
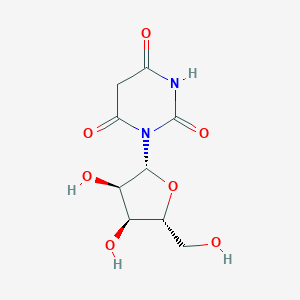
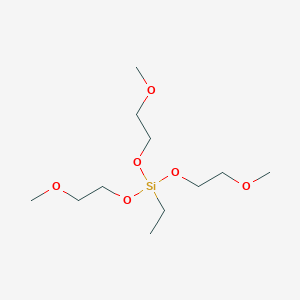
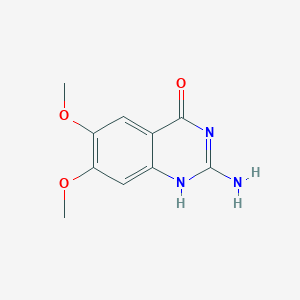
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)